2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
CAS No.: 920365-00-0
Cat. No.: VC4517992
Molecular Formula: C16H15ClFN7O
Molecular Weight: 375.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920365-00-0 |
|---|---|
| Molecular Formula | C16H15ClFN7O |
| Molecular Weight | 375.79 |
| IUPAC Name | 2-chloro-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H15ClFN7O/c17-9-13(26)23-5-7-24(8-6-23)15-14-16(20-10-19-15)25(22-21-14)12-3-1-11(18)2-4-12/h1-4,10H,5-9H2 |
| Standard InChI Key | HXYZZRLTKGPTSC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CCl |
Introduction
The compound 2-chloro-1-(4-(3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule belonging to the triazolopyrimidine class of compounds. These compounds are known for their diverse pharmacological activities, including potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.
Synthesis and Chemical Reactions
The synthesis of 2-chloro-1-(4-(3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves several key steps, including the formation of the triazole and pyrimidine rings and the incorporation of the piperazine and fluorophenyl groups. Industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Synthesis Steps
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Formation of the Triazole Ring: This involves the reaction of appropriate precursors to form the triazole core.
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Pyrimidine Ring Formation: The pyrimidine ring is synthesized through condensation reactions involving suitable starting materials.
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Introduction of the Piperazine Moiety: The piperazine group is attached to the pyrimidine ring through nucleophilic substitution reactions.
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Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced via cross-coupling reactions or direct substitution methods.
Pharmacological Applications
Triazolopyrimidine derivatives, including 2-chloro-1-(4-(3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, are explored for their potential in medicinal chemistry due to their diverse biological activities. These compounds can interact with specific biological targets, influencing various pharmacological pathways.
Potential Therapeutic Targets
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Antimicrobial Agents: Triazole derivatives have shown promise as antibacterial and antifungal agents, with some exhibiting activity against resistant strains like MRSA .
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Anticancer Agents: Certain triazolopyrimidine compounds have been investigated for their anticancer properties, though specific data on 2-chloro-1-(4-(3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is limited .
Research Findings and Data
While specific research findings on 2-chloro-1-(4-(3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone are not extensively documented, related compounds have demonstrated significant pharmacological activity. For instance, triazole derivatives have shown potent antimicrobial and anticancer effects .
Data Table: Pharmacological Activities of Related Triazole Derivatives
| Compound Type | Activity | MIC/IC50 Values | Target Pathogens/Cancer Cells |
|---|---|---|---|
| Clinafloxacin-Triazole Hybrids | Antibacterial | 0.25–2 μg/mL | MRSA, S. aureus |
| Ciprofloxacin-1,2,4-Triazole Hybrids | Antibacterial | 0.046–3.11 μM | MRSA |
| Triazolopyridazine Derivatives | Anticancer | 4.2 nmol/L (MET kinase inhibition) | MET-amplified xenograft model |
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